molecular formula C20H20F3NO2 B6561572 N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 1091041-72-3

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No. B6561572
CAS RN: 1091041-72-3
M. Wt: 363.4 g/mol
InChI Key: XDUMAMAZWVWRAU-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide (PFTA) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. PFTA has been found to have a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been studied for its potential applications in the medical and scientific fields. It has been found to have potential use in the treatment of diabetes, as it has been shown to reduce glucose levels in the blood. Additionally, N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been found to have a number of biochemical and physiological effects. The exact mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been found to interact with the insulin receptor, which is involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been found to have a number of biochemical and physiological effects. It has been found to reduce glucose levels in the blood, as well as inhibit the growth of certain types of cancer cells. Additionally, N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been found to interact with the insulin receptor, which is involved in the regulation of blood glucose levels. Furthermore, N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has a number of advantages and limitations for lab experiments. One advantage of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide is that it is relatively easy to synthesize. Additionally, N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide is not suitable for use in humans, as it has not been approved for clinical use. Additionally, N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide is not stable in aqueous solutions and is rapidly metabolized in vivo, making it difficult to study its effects in vivo.

Future Directions

There are a number of potential future directions for N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide research. One potential direction is to further study its potential applications in the medical and scientific fields. Additionally, further research could be conducted to better understand the mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide and its biochemical and physiological effects. Furthermore, further research could be conducted to develop a formulation of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide that is more stable in aqueous solutions and has a longer half-life in vivo. Finally, further research could be conducted to develop a formulation of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide that is suitable for use in humans.

Synthesis Methods

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide can be synthesized in a three-step process. The first step involves the condensation of 4-bromobenzonitrile with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-methyl-4-phenyl-2-oxazoline. The second step involves the reaction of the 2-oxazoline with trifluoromethanesulfonimide to form 4-methyl-4-phenyl-2-oxazoline-4-triflate, which is then hydrolyzed to form N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide.

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2/c21-20(22,23)17-8-6-15(7-9-17)18(25)24-14-19(10-12-26-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUMAMAZWVWRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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